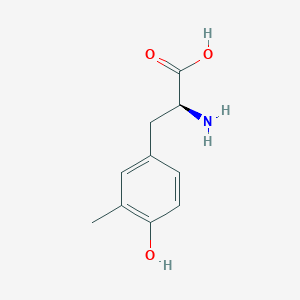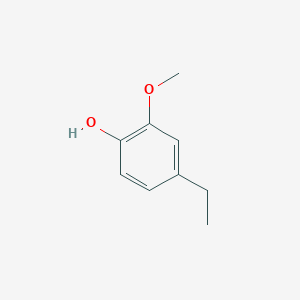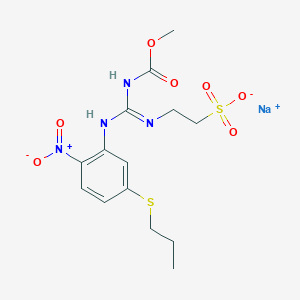
bromure de pyridinium ; pyridine ; bromure d'hydrogène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .
Applications De Recherche Scientifique
dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:
Medicine: dibromane pyridine hydrobromide is employed in the synthesis of medicinal compounds, particularly those that require bromination as a key step.
Industry: It is used in the production of brominated flame retardants and other industrial chemicals.
Mécanisme D'action
Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .
Target of Action
The primary target of Pyridinium hydrogen tribromide is organic compounds that undergo halogenation reactions . It acts as a source of electrophilic bromine, which can react with various organic compounds.
Mode of Action
Pyridinium hydrogen tribromide interacts with its targets by acting as a brominating agent . It provides electrophilic bromine, which can react with organic compounds, leading to the substitution or addition of bromine atoms .
Biochemical Pathways
It is known to play a role in the halogenation reactions of organic compounds . The bromination of these compounds can lead to significant changes in their chemical properties and biological activities.
Result of Action
The primary result of Pyridinium hydrogen tribromide’s action is the bromination of organic compounds . This can lead to significant changes in the compounds’ chemical properties and potential biological activities. For example, it has been used in the synthesis of various pharmaceuticals and bioactive compounds .
Action Environment
The action of Pyridinium hydrogen tribromide can be influenced by various environmental factors. For instance, it is a solid that is virtually insoluble in water , which can affect its reactivity.
Analyse Biochimique
Biochemical Properties
Pyridinium Hydrogen Tribromide plays an intriguing role in a wide range of research topics . It is known for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . It has been reported to label lysine residues under physiological conditions
Molecular Mechanism
It is known to be a brominating agent of ketones, phenols, and ethers
Temporal Effects in Laboratory Settings
Pyridinium Hydrogen Tribromide is a stable solid that can be more easily handled and weighed precisely, especially important properties for use in small scale reactions
Méthodes De Préparation
dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:
Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.
Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:
Bromination: It is commonly used as a brominating agent for ketones, phenols, and ethers. The reaction conditions typically involve the use of a solvent like acetic acid and mild temperatures.
Substitution: It can participate in substitution reactions, where the tribromide anion is replaced by other nucleophiles.
The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:
N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.
Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.
Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.
dibromane pyridine hydrobromide’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.
Propriétés
Numéro CAS |
39416-48-3 |
|---|---|
Formule moléculaire |
C5H6Br3N |
Poids moléculaire |
319.82 g/mol |
Nom IUPAC |
molecular bromine;pyridin-1-ium;bromide |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |
Clé InChI |
VDCLSGXZVUDARN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.Br.BrBr |
SMILES canonique |
C1=CC=[NH+]C=C1.[Br-].BrBr |
Synonymes |
NSC 61191; Pyridinium Bromide Perbromide; Pyridinium Hydrobromide Perbromide; Pyridinium Perbromide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















